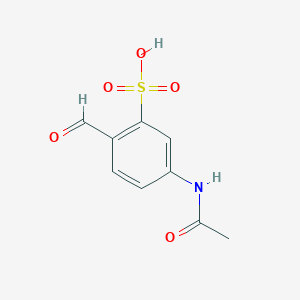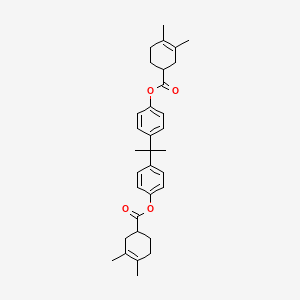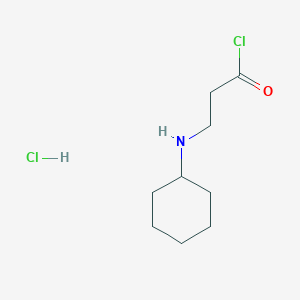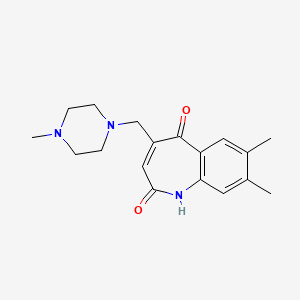
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- is a complex organic compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This specific compound is characterized by its unique structure, which includes a piperazine moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves multiple steps. Common methods include:
Cyclization Reactions: Cyclization to form a C–N or C–C bond is a prevalent method.
Hydroaminomethylation: This method involves the initial hydroformylation followed by reductive amination, catalyzed by ionic diamine Rh complexes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
化学反応の分析
Types of Reactions
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Benzodiazepines: These compounds share a similar benzene-azepine structure but differ in their specific substituents and functional groups.
Hydrogenated Benzazepines: These derivatives have a hydrogenated heterocyclic ring and exhibit different biological properties.
Benzo-1,4-diazepine Derivatives: Compounds like estazolam and alprazolam are widely used in medicine and have similar core structures.
Uniqueness
1H-1-Benzazepine, 2,5-dihydro-7,8-dimethyl-2,5-dioxo-4-(4-methyl-1-piperazinomethyl)- stands out due to its specific piperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
72004-13-8 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C18H23N3O2/c1-12-8-15-16(9-13(12)2)19-17(22)10-14(18(15)23)11-21-6-4-20(3)5-7-21/h8-10H,4-7,11H2,1-3H3,(H,19,22) |
InChIキー |
SJYVHRXXCUSDJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)NC(=O)C=C(C2=O)CN3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)


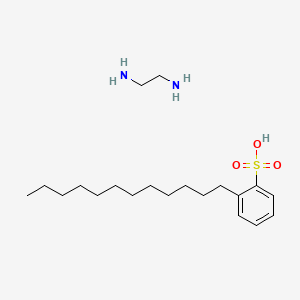
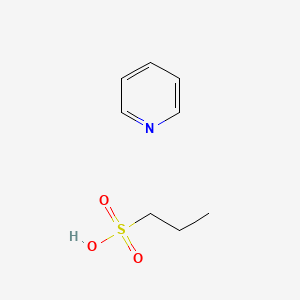
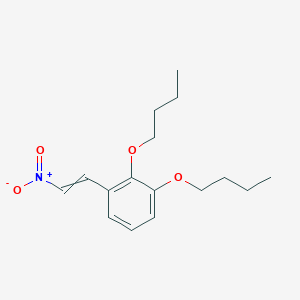
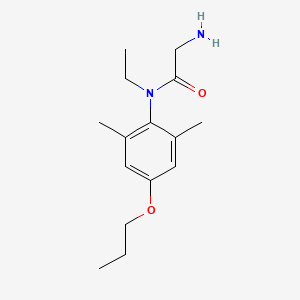
![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
